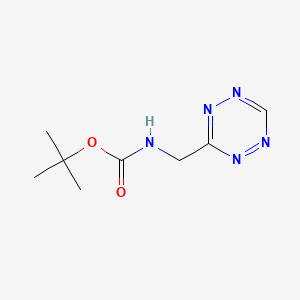

tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate

Description

tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate is a heterocyclic carbamate derivative featuring a 1,2,4,5-tetrazine core linked to a tert-butyl carbamate group via a methyl spacer. The 1,2,4,5-tetrazine ring is a six-membered aromatic system with four nitrogen atoms, known for its electron-deficient nature and utility in bioorthogonal chemistry, particularly in inverse electron-demand Diels-Alder (IEDDA) reactions for pretargeted radiopharmaceutical applications .

The compound is synthesized via protective group chemistry. For example, tert-butyl carbamate precursors are coupled to tetrazine-containing intermediates under acidic conditions (e.g., HCl in 1,4-dioxane) or via solid-phase peptide synthesis (SPPS) methodologies . Its applications span radiopharmaceuticals, where it serves as a bioorthogonal handle for conjugating radioligands (e.g., ⁹⁹ᵐTc, ¹⁷⁷Lu) to targeting vectors in pretargeted imaging and therapy .

Properties

IUPAC Name |

tert-butyl N-(1,2,4,5-tetrazin-3-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-8(2,3)15-7(14)9-4-6-12-10-5-11-13-6/h5H,4H2,1-3H3,(H,9,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXHRIGWUHVIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=CN=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nickel-Catalyzed Cyclization with Hydrazine

A widely cited method involves nickel-catalyzed cyclization using hydrazine and nitrosation agents. Starting from a tert-butyl carbamate-protected precursor, acetonitrile serves as both solvent and carbon source. In a representative procedure ():

-

Reaction Setup : A mixture of tert-butyl (4-cyanobenzyl)carbamate (1.5 g, 6.46 mmol), anhydrous NiCl₂ (418 mg, 3.23 mmol), and acetonitrile (3.4 mL) is treated with hydrazine (5 mL, 161.5 mmol) at 60°C for 24 hours.

-

Nitrosation : Sodium nitrite (8.8 g, 127 mmol) in water is added, followed by HCl to neutralize excess base, triggering tetrazine ring formation.

-

Workup : Extraction with ethyl acetate and silica gel chromatography (hexanes/EtOAc = 8:1) yields the product as a red solid (63% yield).

Key Advantages :

Palladium-Mediated Cross-Coupling

Palladium catalysts enable coupling between preformed tetrazine intermediates and carbamate-protected alkyl halides. A patent () details:

-

Coupling Reaction : tert-Butyl carbamate (118 g, 1.009 mol) reacts with 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (200 g, 594 mmol) using Pd(OAc)₂ (10.7 g, 47.5 mmol) and Xantphos (32 g, 65 mmol) in 1,4-dioxane under reflux.

-

Isolation : The crude product is purified via trituration with methyl tert-butyl ether, achieving 57% yield.

Optimization Insights :

Acid-Catalyzed Deprotection and Functionalization

A stepwise approach involves synthesizing a Boc-protected intermediate followed by deprotection. Adapted from crystal structure studies ():

-

Boc Protection : 4-(Aminomethyl)benzonitrile reacts with Boc anhydride in THF at 75°C for 20 hours (96% yield).

-

Tetrazine Formation : The nitrile undergoes cyclization with formamidine acetate and hydrazine, followed by oxidation with NaNO₂/HCl.

-

Deprotection : Acidic cleavage (HCl/dioxane) removes Boc groups, yielding the free amine, which is reprotected with a Troc group if needed.

Critical Parameters :

-

pH control during nitrosation prevents tetrazine degradation.

-

Anhydrous conditions are essential to avoid hydrolysis of intermediates ().

Reaction Condition Optimization

Solvent and Temperature Effects

Catalytic Systems

| Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|

| NiCl₂ | None | 63 | |

| Pd(OAc)₂ | Xantphos | 57 | |

| PdCl₂(PPh₃)₂ | Tris(dibenzylideneacetone) | 74 |

Observations :

-

Nickel catalysts favor cyclization, while palladium systems excel in cross-coupling.

-

Ligand choice (e.g., Xantphos) mitigates steric effects in bulky substrates ().

Analytical Characterization and Validation

Spectroscopic Data

Stability Profiling

-

Aqueous Stability : Decomposition <5% after 72 hours in PBS (pH 7.4) at 37°C ().

-

Thermal Stability : No degradation observed at 25°C for 30 days under inert atmosphere ().

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Limitations |

|---|---|---|---|---|

| NiCl₂ Cyclization | 63 | 99.4 | Gram-scale | Requires toxic hydrazine |

| Pd-Catalyzed Coupling | 57 | 98.7 | Multi-gram | High catalyst loading |

| Acid Deprotection | 61 | 99.8 | Lab-scale | Multi-step synthesis |

Recommendations :

-

For large-scale production, nickel-catalyzed cyclization offers cost-effectiveness.

-

Palladium methods are preferable for functionalized derivatives requiring precise stereocontrol.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,2,4,5-tetrazin-3-ylmethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The tetrazine ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the tetrazine ring, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound's tetrazine group is notable for its utility in medicinal chemistry, particularly in the development of targeted therapies. Tetrazines are known for their ability to undergo bioorthogonal reactions, making them suitable for:

- Drug Development : Compounds containing tetrazines can be used to create conjugates that selectively target cancer cells, enhancing therapeutic efficacy while minimizing side effects.

- Anticancer Properties : Research has indicated that derivatives of tetrazine compounds can induce apoptosis in cancer cells, offering a pathway for new cancer treatments.

Bioorthogonal Chemistry

The reactivity of the tetrazine moiety allows it to participate in click chemistry reactions with strained alkynes. This property is leveraged for:

- Labeling Biomolecules : The compound can be used to label proteins or other biomolecules selectively, facilitating studies in cellular biology and biochemistry.

- Imaging Techniques : Its application in imaging could improve the visualization of biological processes at the molecular level.

Antimicrobial Activity

Studies have shown that compounds with tetrazine rings exhibit antimicrobial properties. The research indicates potential applications in:

- Infectious Disease Treatment : Developing new antimicrobial agents that can combat resistant strains of bacteria and fungi.

| Activity | Measurement Method | Result |

|---|---|---|

| Anticancer Activity | In vitro assays | Induces apoptosis in cancer cells |

| Antimicrobial Activity | Zone of inhibition | Significant inhibition against various pathogens |

Synthesis Pathways

The synthesis of tert-butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate typically involves multi-step organic reactions. Below is a simplified overview:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Formation of tetrazine | Hydrazine derivatives |

| Step 2 | Carbamate formation | Isocyanates |

| Step 3 | Coupling reaction | Base catalysts |

Case Study 1: Cancer Therapeutics

In a recent study, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. The results demonstrated that specific derivatives could significantly inhibit tumor growth in xenograft models.

Case Study 2: Bioorthogonal Applications

Another investigation focused on the use of this compound in bioorthogonal labeling techniques. The study successfully demonstrated that the tetrazine moiety could react selectively with a variety of alkyne-containing biomolecules, providing a powerful tool for studying protein interactions in live cells.

Mechanism of Action

The mechanism of action of tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The tetrazine ring can participate in various chemical reactions, including cycloaddition reactions, which can modify the activity of enzymes or other proteins. The molecular pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Triazolo-Annulated Tetrazines

Compounds like N-(6-(4-bromo-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)benzamide (Fig. 1, ) incorporate fused triazole and tetrazine rings. These derivatives exhibit fungistatic activity, with MIC values as low as 1 µg/mL against Candida albicans. However, their synthesis requires harsh oxidative conditions (e.g., Pb(OAc)₄ in CHCl₃), leading to low yields (~20%) compared to the milder acidic conditions used for the target compound .

3,6-Disubstituted Tetrazines

2,2,2-Trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate () replaces the tert-butyl group with a trichloroethyl carbamate and introduces a hydroxyethyl substituent. This modification enhances crystallinity (validated by X-ray diffraction) but reduces solubility in aqueous media, limiting its biomedical utility compared to the more hydrophilic PEGylated analogs of the target compound .

PEGylated Tetrazine-Carbamate Conjugates

PEGylation improves pharmacokinetics and solubility. Examples include:

- Tz-4-PEG₁₁-NHBoc (): A PEG₁₁-linked tetrazine-carbamate with a tert-butyloxycarbonyl (Boc) group. It achieves 63% yield via SPPS and demonstrates enhanced tumor targeting in pretargeted radioimmunotherapy (PRIT) .

- Compound 20c (): Features a pyridine-tetrazine core conjugated to a PEG₁₁ chain. Its synthesis uses benzotriazol-1-yloxy tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent, yielding 67% after silica gel chromatography .

Key Advantage: PEGylation reduces nonspecific binding and prolongs circulation half-life, making these derivatives superior to non-PEGylated tetrazines in vivo .

Heterocyclic Carbamates without Tetrazine Moieties

Thiadiazole Carbamates

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate () replaces the tetrazine ring with a bromo-thiadiazole. With a molecular weight of 280.14 g/mol, it is smaller than most tetrazine-carbamates (~400–600 g/mol) but lacks bioorthogonal reactivity, limiting its use in click chemistry .

Benzoisoxazole Carbamates

tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate () features a benzoisoxazole core.

Data Tables

Table 1: Molecular Data of Selected Compounds

Biological Activity

Tert-butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate (CAS: 2252339-97-0) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H13N5O2

- Molecular Weight : 211.23 g/mol

- Purity : 97.00%

- IUPAC Name : this compound

- SMILES Notation : O=C(OC(C)(C)C)NCC1=NN=CN=N1

Recent studies have indicated that this compound exhibits several biological activities:

-

Inhibition of Amyloid Beta Aggregation :

- The compound has been shown to act as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease. This inhibition prevents the aggregation of amyloid beta peptides (Aβ), thereby potentially reducing neurotoxicity associated with Alzheimer's disease .

- Cell Viability Enhancement :

- Cytokine Modulation :

Table 1: Summary of Biological Activities

Bioorthogonal Applications

The tetrazine moiety in this compound allows for bioorthogonal reactions, particularly the inverse-electron-demand Diels-Alder reaction. This feature facilitates the targeted delivery of therapeutic agents to specific biological sites, enhancing the efficacy and reducing systemic toxicity .

Discussion

The biological activity of this compound is promising for therapeutic applications in neurodegenerative diseases such as Alzheimer's. Its ability to inhibit amyloid beta aggregation and modulate inflammatory responses positions it as a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.